REACTION_CXSMILES
|
I.[NH2:2][CH:3]([S:10][CH3:11])/[N:4]=[C:5](/N(C)C)\[CH3:6].Cl[C:13](=[O:20])[CH2:14][C:15]([O:17][CH2:18][CH3:19])=[O:16].C(N(CC)CC)C>ClCCl>[CH3:6][C:5]1[N:4]=[C:3]([S:10][CH3:11])[NH:2][C:13](=[O:20])[C:14]=1[C:15]([O:17][CH2:18][CH3:19])=[O:16] |f:0.1|
|
Name
|
|
Quantity
|
73 g
|
Type
|
reactant
|
Smiles
|
I.NC(/N=C(\C)/N(C)C)SC
|
Name
|
|
Quantity
|
44 mL
|
Type
|
reactant
|
Smiles
|
ClC(CC(=O)OCC)=O
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
107 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 4 h at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added under a nitrogen atmosphere
|
Type
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TEMPERATURE
|
Details
|
cooled to 0° C.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
ADDITION
|
Details
|
H2O was added
|
Type
|
EXTRACTION
|
Details
|
extracted with ethylacetate
|
Type
|
CUSTOM
|
Details
|
then evaporated
|
Type
|
CUSTOM
|
Details
|
crystallized from the appropriate solvent (Ethylacetate-Hexanes mixture solvent, approximately 20% ethylacetate-Hexanes)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1N=C(NC(C1C(=O)OCC)=O)SC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 36.5 g | |
YIELD: PERCENTYIELD | 62% | |
YIELD: CALCULATEDPERCENTYIELD | 61.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |